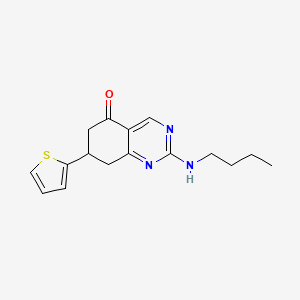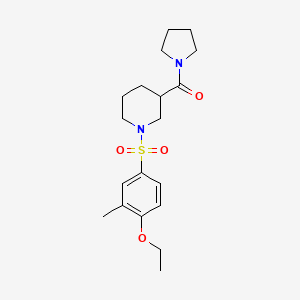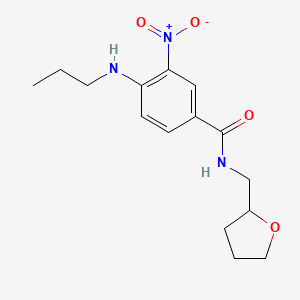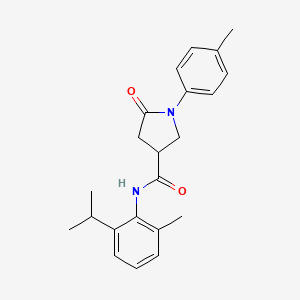![molecular formula C18H16ClN3O4S B4398142 N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4398142.png)
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Vue d'ensemble
Description
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a furan ring, and a methanesulfonyl group attached to a pyrimidine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: Benzylation can be carried out using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Incorporation of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Addition of the Methanesulfonyl Group: Methanesulfonylation can be performed using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and benzyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BENZYL-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Lacks the furan ring, which may affect its chemical properties and biological activity.
N-BENZYL-5-CHLORO-N-[(THIOPHEN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Contains a thiophene ring instead of a furan ring, which may alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the furan ring in N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE imparts unique electronic and steric properties, making it distinct from similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity.
Propriétés
IUPAC Name |
N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-27(24,25)18-20-10-15(19)16(21-18)17(23)22(12-14-8-5-9-26-14)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNYNQDBKZETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4398065.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398078.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4398094.png)
![N'~2~-(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B4398096.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B4398105.png)


![Methyl 6-benzoyl-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4398128.png)
![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4398149.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398158.png)

![N-(2-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398166.png)
